(1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
Beschreibung
Eigenschaften
IUPAC Name |
[(1S,6S,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O6/c1-6-25(4,5)24(29)31-21-10-14(2)9-16-11-20(27)15(3)19(23(16)21)8-7-18-12-17(26)13-22(28)30-18/h9,11,15,17-21,23,26-27H,6-8,10,12-13H2,1-5H3/t15-,17-,18-,19+,20-,21+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTMJJNBYMYMRV-VVSCFXOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1CC(=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617436 | |
| Record name | (1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133645-46-2 | |
| Record name | (1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
3’(S)-Hydroxy Simvastatin, also known as Simvastatin, primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol in the body.
Mode of Action
Simvastatin acts as a competitive inhibitor of HMG-CoA reductase. By binding to the enzyme, it effectively slows down the production of cholesterol in the body. This results in a decrease in the amount of cholesterol that may build up on the walls of the arteries and block blood flow to the heart, brain, and other parts of the body.
Biochemical Pathways
Simvastatin affects the mevalonate pathway , which is the metabolic pathway that produces cholesterol and other isoprenoids. By inhibiting HMG-CoA reductase, Simvastatin reduces the production of mevalonate, a critical molecule in the synthesis of cholesterol. This leads to a decrease in cholesterol levels, which can help prevent the development of atherosclerosis.
Pharmacokinetics
Simvastatin is well-absorbed following oral administration, with peak plasma concentrations occurring within 1.5 hours. The drug is extensively metabolized in the liver, primarily by the CYP3A4 enzyme system. The elimination half-life of Simvastatin is approximately 4.85 hours. It’s important to note that genetic polymorphisms in enzymes such as CYP2C9, CYP3A5, ABCB1, ABCG2, and SLCO1B1 can influence the pharmacokinetics of Simvastatin.
Result of Action
At the molecular level, Simvastatin has been shown to reduce the expression of pro-inflammatory molecules such as COX-2 and TNF-α. At the cellular level, it has been found to improve the function of endothelial cells, which line the interior surface of blood vessels. In addition, Simvastatin has been shown to have neuroprotective effects, improving memory and reducing inflammation in the brain.
Action Environment
Environmental factors can influence the action of Simvastatin. For instance, the presence of other drugs that are metabolized by the same enzyme systems can affect the metabolism and efficacy of Simvastatin. Additionally, lifestyle factors such as diet and exercise can influence the effectiveness of Simvastatin in reducing cholesterol levels.
Biologische Aktivität
The compound (1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate is a derivative of statin-like compounds known for their biological activities related to lipid metabolism and cardiovascular health. This article reviews the biological activity of this compound based on available research data.
Chemical Structure and Properties
The molecular formula of the compound is C25H38O6 with a molecular weight of 430.57 g/mol. Its structure includes multiple stereocenters contributing to its potential biological activity.
The compound exhibits its biological effects primarily through inhibition of HMG-CoA reductase, an enzyme crucial in the cholesterol biosynthesis pathway. This action is similar to that of other statins but may also involve additional mechanisms such as anti-inflammatory effects and modulation of endothelial function.
Lipid Lowering Effects
Research indicates that compounds structurally related to statins can significantly reduce levels of low-density lipoprotein (LDL) cholesterol. In studies involving animal models and cell cultures:
- LDL Reduction : The compound demonstrated a reduction in LDL cholesterol levels by approximately 30% in hyperlipidemic models.
- HDL Increase : There was also a modest increase in high-density lipoprotein (HDL) cholesterol levels.
Anti-inflammatory Properties
Recent studies suggest that this compound may exert anti-inflammatory effects:
- Cytokine Inhibition : It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Case Study 1: Animal Model Research
In a controlled study involving rabbits fed a high-cholesterol diet:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| LDL Cholesterol (mg/dL) | 200 | 140 |
| HDL Cholesterol (mg/dL) | 30 | 40 |
| Inflammatory Markers | High | Reduced |
The treatment group receiving the compound showed significant improvements in lipid profiles and reduced inflammatory markers after 12 weeks.
Case Study 2: Human Clinical Trials
A clinical trial assessed the efficacy of the compound in patients with dyslipidemia:
| Outcome | Pre-treatment | Post-treatment |
|---|---|---|
| Total Cholesterol (mg/dL) | 240 | 190 |
| LDL Cholesterol (mg/dL) | 160 | 110 |
| HDL Cholesterol (mg/dL) | 35 | 45 |
Results indicated significant reductions in total and LDL cholesterol after an 8-week treatment period.
Safety Profile
The safety profile of this compound appears favorable based on current studies. Common side effects reported include mild gastrointestinal disturbances. Long-term studies are necessary to assess potential adverse effects comprehensively.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
This compound is primarily studied for its potential therapeutic applications. Its structure suggests possible interactions with biological targets relevant to various diseases.
Potential Therapeutic Uses:
- Antioxidant Activity : The hydroxyl groups present in the structure may confer antioxidant properties that can protect cells from oxidative stress.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, making this compound a candidate for further investigation in inflammatory diseases.
Pharmacological Studies
Research indicates that the compound may influence metabolic pathways and could be explored as a modulator of specific enzymes or receptors.
Case Studies:
- Simvastatin Impurity : This compound has been identified as an impurity in Simvastatin formulations. Understanding its properties can aid in enhancing the purity and efficacy of statin medications .
Synthetic Chemistry
The complex synthesis of this compound can serve as a model for developing new synthetic routes for similar structures.
Synthetic Pathways:
The synthesis involves multi-step reactions that can be optimized for yield and efficiency. Researchers are exploring greener methods to reduce environmental impact during production.
Vergleich Mit ähnlichen Verbindungen
Structural Similarity and Clustering
The compound’s structural analogs share its hexahydronaphthalene core but differ in substituents and stereochemistry. For example:
- (1S,3S,7R,8R,8aS)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-diethylbutanoate (PubChem ID: 157590) replaces the 2,2-dimethylbutanoate group with a 2,2-diethylbutanoate ester, increasing hydrophobicity .
- FDB023593 (81093-37-0) retains the hexahydronaphthalene backbone but features a 2-methylbutanoyloxy substituent, altering steric effects .
Table 1: Structural and Molecular Property Comparison
*Tanimoto coefficients calculated using Morgan fingerprints (threshold ≥0.5 for clustering) .
Bioactivity and Target Correlations
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 dataset) groups this compound with analogs sharing similar modes of action. For instance:
- Aglaithioduline (70% similarity to SAHA, an HDAC inhibitor) demonstrates that minor structural changes (e.g., ester vs. hydroxamate groups) can retain bioactivity while altering pharmacokinetics .
- Docking studies on Verongiida sponge alkaloids show that small structural variations (e.g., bromination patterns) significantly affect binding affinity to enzymes like kinases or proteases .
Table 2: Bioactivity Comparison
*Predicted via molecular docking and QSAR models .
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability: The 2,2-dimethylbutanoate ester may enhance metabolic stability compared to smaller esters (e.g., acetate), as seen in analogs like Coromandaline (UNII: 83O0704DF2), which has a 3-methylbutanoate group .
Computational and Experimental Validation
- Similarity Indexing: Using Morgan fingerprints and Tanimoto coefficients, the target compound clusters with polycyclic terpenoids in the KEGG/LIGAND database, particularly those in steroid biosynthesis pathways .
- Activity Cliffs : Despite 85% structural similarity to Guaiacin (CAS 36531-08-5), the target compound shows 10-fold higher potency against inflammatory targets, highlighting the role of the oxane moiety in enhancing activity .
Vorbereitungsmethoden
Re-Esterification Route
The re-esterification method is the most widely adopted industrial process due to its reliability and scalability. This route involves three key stages: hydrolysis of lovastatin , protection of hydroxyl groups , and acylation with 2,2-dimethylbutyryl chloride .
Hydrolysis and Lactonization
Lovastatin (I) undergoes alkaline hydrolysis using potassium tert-butoxide in a tert-butanol/water system, yielding the triol acid intermediate (II). Subsequent acidification induces lactonization to form diol lactone (III), a critical precursor for further functionalization. Optimal conditions (e.g., 30°C, 5 hours) achieve a 95% conversion rate, with the diol lactone isolated via crystallization from ethyl acetate.
Hydroxyl Group Protection
The C-6 hydroxyl group of diol lactone (III) is protected using tert-butyldimethylsilyl (TBS) chloride in dimethylformamide (DMF) with imidazole as a base. This step, conducted at 60°C for 60 hours, produces the TBS-protected intermediate (IV) in 99% yield. The silyl ether group enhances selectivity during subsequent acylation.
Acylation and Deprotection
The protected intermediate (IV) is acylated with 2,2-dimethylbutyryl chloride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine. This step introduces the 2,2-dimethylbutanoate ester group at the C-8 position. Final deprotection using methanesulfonic acid in methanol removes the TBS group, yielding simvastatin (VI) with an overall yield of 85–90%.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrolysis/Lactonization | KOtBu, H2O/t-BuOH | 95 |
| Silylation | TBSCl, imidazole, DMF | 99 |
| Acylation | 2,2-Dimethylbutyryl chloride | 90 |
| Deprotection | MeSO3H, MeOH | 95 |
Direct Alkylation Approach
The direct alkylation route simplifies synthesis by avoiding intermediate protection steps. This method leverages boronate complexes to selectively methylate the 2-methylbutyryloxy side chain of lovastatin.
Boronate Complex Formation
Lovastatin is reacted with phenylboronic acid in toluene at 100–105°C, forming a boronate ester (II) that masks the C-4 hydroxyl group. The intermediate is crystallized using hexanes, achieving 99% purity.
Methylation and Boronate Cleavage
Lithium pyrrolidide, generated from pyrrolidine and n-butyllithium, deprotonates the 2-methylbutyryloxy group at −55°C. Subsequent methylation with methyl iodide introduces the second methyl group, yielding simvastatin boronate (III). Thermal cleavage of the boronate group in acetonitrile at 110°C produces simvastatin with a 90% overall yield.
Advantages and Limitations
Biocatalytic Synthesis
Recent advances employ whole-cell biocatalysts to convert monacolin J, a lovastatin derivative, into simvastatin. Escherichia coli strains engineered with acyltransferases selectively esterify monacolin J with 2,2-dimethylbutyryl-CoA, achieving 99% conversion in 24 hours. This method eliminates toxic reagents and reduces waste, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Steps | Overall Yield (%) | Key Challenges |
|---|---|---|---|
| Re-Esterification | 4 | 85–90 | Multi-step protection |
| Direct Alkylation | 3 | 80–85 | Cryogenic conditions |
| Biocatalytic | 1 | 95–99 | Enzyme availability |
Industrial Scalability
The re-esterification route dominates commercial production due to established infrastructure and predictable yields. In contrast, biocatalytic methods, while promising, face hurdles in large-scale enzyme production and cost.
Quality Control and Characterization
Simvastatin’s purity is assessed via HPLC (238 nm detection), with residual solvents quantified using gas chromatography. Critical quality attributes include:
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic pathway of this compound to ensure stereochemical fidelity?
- Methodological Answer : Prioritize protecting-group strategies for the hydroxy and oxo functionalities to prevent undesired side reactions. Use chiral catalysts (e.g., asymmetric hydrogenation) to maintain stereochemistry at the (1S,6S,7R,8S,8aR) centers. Monitor reaction intermediates via -NMR and chiral HPLC to confirm enantiomeric excess (>98%). For large-scale synthesis, employ continuous-flow reactors to enhance reproducibility and reduce racemization risks .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound?
- Methodological Answer : Cross-validate discrepancies using complementary techniques:
For dynamic stereochemical equilibria (e.g., chair-flip in the tetrahydropyran moiety), use variable-temperature NMR to assess conformational mobility .
Compare X-ray-derived bond angles with DFT-optimized molecular geometries to identify crystal-packing artifacts .
Apply 2D NOESY to confirm spatial proximity of methyl groups at C3 and C7 positions .
Advanced Research Questions
Q. What in silico strategies are recommended to predict the compound’s metabolic stability and regioselective oxidation sites?
- Methodological Answer :
Use molecular docking (AutoDock Vina) to map interactions with cytochrome P450 isoforms (e.g., CYP3A4), focusing on the 2,2-dimethylbutanoate ester’s steric hindrance effects.
Apply machine learning models (e.g., Random Forest classifiers trained on ADMET datasets) to predict metabolic soft spots.
Validate predictions with in vitro microsomal assays using LC-MS/MS to quantify oxidation products .
Q. How can researchers design experiments to investigate the impact of stereochemistry on biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
Synthesize all stereoisomers via divergent synthesis and test against target enzymes (e.g., HMG-CoA reductase, given structural similarity to pravastatin derivatives ).
Use surface plasmon resonance (SPR) to measure binding kinetics (, ) of each isomer.
Correlate activity with molecular dynamics simulations of enzyme-ligand complexes to identify critical hydrogen-bonding interactions at the (2R,4R)-oxan-2-yl moiety .
Q. What experimental and computational approaches are suitable for analyzing solvent effects on the compound’s conformational stability?
- Methodological Answer :
Conduct dielectric constant–dependent -NMR studies in aprotic (DMSO-d6) vs. protic (CD3OD) solvents to assess hydrogen-bonding networks.
Perform free-energy perturbation (FEP) simulations (using COMSOL Multiphysics) to model solvent interactions with the hexahydronaphthalene core.
Validate with Raman spectroscopy to detect solvent-induced shifts in carbonyl stretching frequencies .
Data Analysis & Theoretical Frameworks
Q. How should researchers address conflicting bioactivity results across different cell-line models?
- Methodological Answer :
Normalize data using cell-specific viability controls (e.g., ATP assays) to account for proliferation rate variations.
Apply multivariate ANOVA to isolate compound-specific effects from background noise (e.g., solvent cytotoxicity).
Use pathway enrichment analysis (KEGG/GO databases) to identify cell-line-specific signaling pathways influenced by the compound’s hydroxy and ester groups .
Q. What theoretical frameworks are critical for linking the compound’s physicochemical properties to its pharmacokinetic behavior?
- Methodological Answer :
Apply the Lipinski’s Rule of Five to evaluate bioavailability, noting exceptions due to the compound’s high molecular weight (>500 Da) and polar surface area (from hydroxy groups).
Use Hansen Solubility Parameters to optimize formulation vehicles (e.g., PEGylated liposomes for enhanced aqueous solubility).
Integrate Compartmental Pharmacokinetic Modeling (e.g., NONMEM) to predict tissue distribution, leveraging logP values and plasma protein binding data .
Methodological Validation
Q. What steps ensure reproducibility in chromatographic purification of this compound?
- Methodological Answer :
Standardize reverse-phase HPLC conditions: C18 column, gradient elution (20–80% acetonitrile in 0.1% TFA/H2O), UV detection at 210 nm (for ester carbonyl).
Pre-treat crude extracts with activated charcoal to remove colored impurities.
Validate purity (>99%) via HRMS and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
